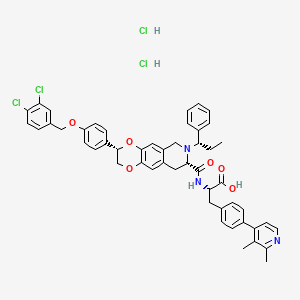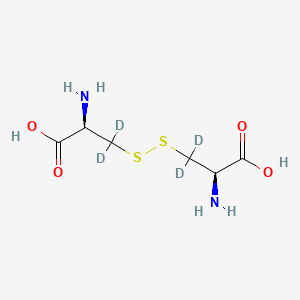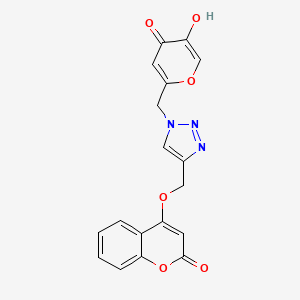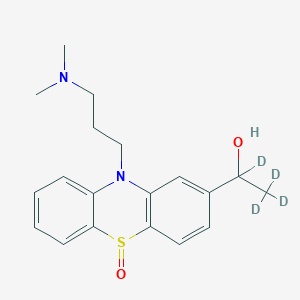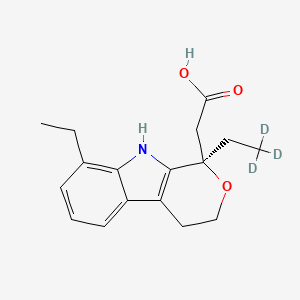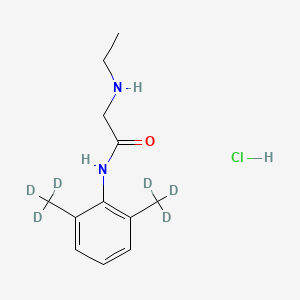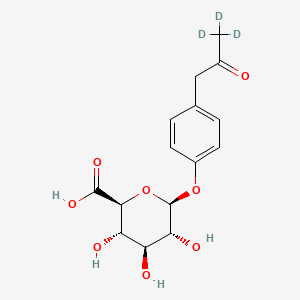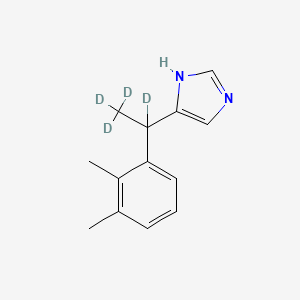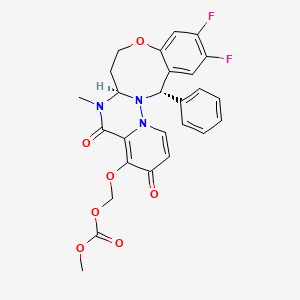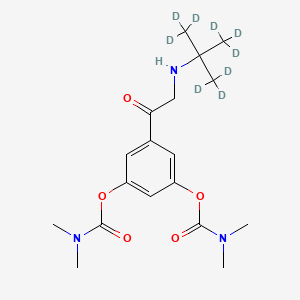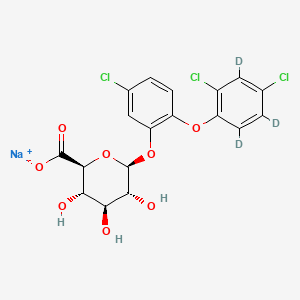
Triclosan (3',5',6'-d3) O-b-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is a derivative of triclosan, a widely used antibacterial and antifungal agent. This compound is specifically labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt typically involves the glucuronidation of triclosan. The process begins with the deuterium labeling of triclosan, followed by its conjugation with glucuronic acid. The reaction conditions often include the use of catalysts and specific pH levels to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of the glucuronic acid moiety.
Substitution: This reaction can involve the replacement of the deuterium atoms with hydrogen or other isotopes.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated triclosan derivatives, de-glucuronidated triclosan, and isotopically substituted triclosan.
Applications De Recherche Scientifique
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is used in various scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and rates of triclosan metabolism.
Biology: It helps in studying the effects of triclosan on microbial communities and its role in antimicrobial resistance.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of triclosan in the human body.
Industry: It is used in the development of new antibacterial and antifungal products, as well as in the study of environmental impact and degradation of triclosan.
Mécanisme D'action
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell membrane synthesis, ultimately causing cell death. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclosan: The parent compound, widely used in personal care products.
Triclosan-methyl-d3: A deuterium-labeled derivative used in similar research applications.
Zidovudine O-β-D-glucuronide-d3 sodium: Another glucuronide conjugate used in metabolic studies.
Uniqueness
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its glucuronide conjugation also makes it more water-soluble, facilitating its use in various biological assays.
Propriétés
Formule moléculaire |
C18H14Cl3NaO8 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H15Cl3O8.Na/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26;/h1-6,13-16,18,22-24H,(H,25,26);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1/i1D,3D,5D; |
Clé InChI |
DRKNDCBNZIVOCA-NCKRDRENSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)[2H])Cl)[2H].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC3=C(C=C(C=C3)Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


